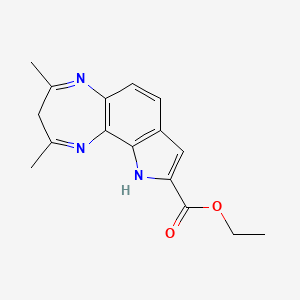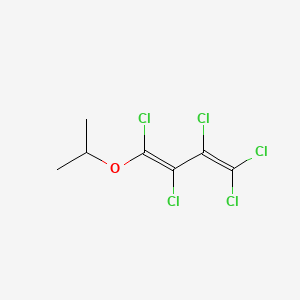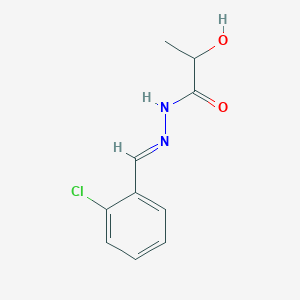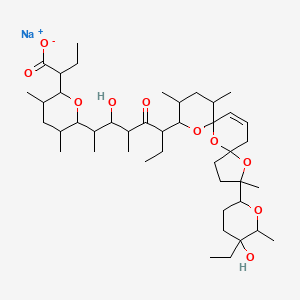
Pyrrolo(2,3-g)-1,5-benzodiazepine-9-carboxylic acid, 3,10-dihydro-2,4-dimethyl-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolo(2,3-g)-1,5-benzodiazepine-9-carboxylic acid, 3,10-dihydro-2,4-dimethyl-, ethyl ester: is a complex organic compound that belongs to the class of benzodiazepines This compound is known for its unique structure, which combines a pyrrolo ring with a benzodiazepine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo(2,3-g)-1,5-benzodiazepine-9-carboxylic acid, 3,10-dihydro-2,4-dimethyl-, ethyl ester typically involves multi-step organic reactions. The process begins with the formation of the pyrrolo ring, followed by the introduction of the benzodiazepine core. Key reagents and catalysts are used to facilitate these reactions, ensuring the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. Large-scale reactors and continuous flow systems are employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
化学反应分析
Types of Reactions
Pyrrolo(2,3-g)-1,5-benzodiazepine-9-carboxylic acid, 3,10-dihydro-2,4-dimethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, often using hydrogenation techniques.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
科学研究应用
Pyrrolo(2,3-g)-1,5-benzodiazepine-9-carboxylic acid, 3,10-dihydro-2,4-dimethyl-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
作用机制
The mechanism of action of Pyrrolo(2,3-g)-1,5-benzodiazepine-9-carboxylic acid, 3,10-dihydro-2,4-dimethyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Pyrrolo(2,3-g)-1,5-benzodiazepine-9-carboxylic acid, 3,10-dihydro-2,4-dimethyl-9-phenyl-
- Pyrrolo(2,3-g)-1,5-benzodiazepine-9-carboxylic acid, 3,10-dihydro-2,4-dimethyl-9-methyl-
Uniqueness
Pyrrolo(2,3-g)-1,5-benzodiazepine-9-carboxylic acid, 3,10-dihydro-2,4-dimethyl-, ethyl ester stands out due to its unique combination of the pyrrolo ring and benzodiazepine core, which imparts distinct chemical and biological properties
属性
CAS 编号 |
113597-47-0 |
|---|---|
分子式 |
C16H17N3O2 |
分子量 |
283.32 g/mol |
IUPAC 名称 |
ethyl 2,4-dimethyl-3,10-dihydropyrrolo[3,2-i][1,5]benzodiazepine-9-carboxylate |
InChI |
InChI=1S/C16H17N3O2/c1-4-21-16(20)13-8-11-5-6-12-15(14(11)19-13)18-10(3)7-9(2)17-12/h5-6,8,19H,4,7H2,1-3H3 |
InChI 键 |
NWCUUDNKMBOBNH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(N1)C3=C(C=C2)N=C(CC(=N3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![13,14-dimethyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12735269.png)









